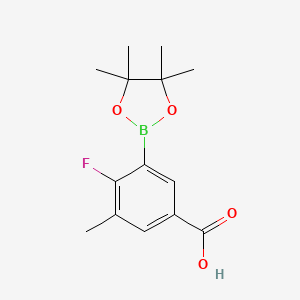

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is a boronic ester derivative with the molecular formula C14H18BFO4. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester typically involves the reaction of 5-Carboxy-2-fluoro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

化学反応の分析

Types of Reactions

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reaction.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents in these reactions.

Major Products

Coupling Products: The major products of Suzuki-Miyaura coupling are biaryl compounds.

Hydrolysis Products: The hydrolysis of the boronic ester yields the corresponding boronic acid.

科学的研究の応用

Organic Synthesis

One of the primary applications of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is its role in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the pinacol ester group allows for greater stability and ease of handling during these reactions.

Reaction Mechanism

The mechanism involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst. The unique structure of this compound facilitates this process due to its ability to form stable intermediates.

Medicinal Chemistry

In medicinal chemistry, boronic acids have been recognized for their ability to interact with biological molecules, making them valuable in drug development. Specifically, this compound has been explored for its potential anti-cancer properties .

Anti-Cancer Activity

Research indicates that compounds containing boronic acids can inhibit enzymes such as serine proteases and are being investigated for their roles in cancer therapy. The fluorine substitution in this compound may enhance its pharmacological properties by improving metabolic stability and altering binding affinities to target proteins involved in cancer progression .

Case Studies

Several studies have documented the applications and effects of this compound:

作用機序

The primary mechanism of action for 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst .

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

4-Fluorophenylboronic Acid: Similar in structure but lacks the carboxy and methyl groups.

3-Methylphenylboronic Acid: Similar but lacks the fluorine and carboxy groups.

Uniqueness

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is unique due to the presence of both a carboxylic acid group and a fluorine atom, which can influence its reactivity and the types of products formed in coupling reactions. The pinacol ester form also provides stability and ease of handling compared to the free boronic acid .

生物活性

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is an organoboron compound with significant potential in medicinal chemistry and biological applications. This article delves into its biological activity, synthesis, interaction mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C14H18BFO4

- Molecular Weight : Approximately 270.10 g/mol

- Functional Groups : Boronic acid moiety, carboxylic acid group, and a fluorinated phenyl group.

The presence of the boronic acid group allows for covalent bonding with diols and other nucleophilic sites in biological molecules, which can influence various biochemical pathways.

This compound exhibits biological activity primarily through its ability to interact with proteins and enzymes. Boronic acids are known to bind covalently to diols, affecting enzyme function and cellular signaling pathways. This compound may specifically interact with glycoproteins or other biomolecules containing hydroxyl groups, potentially modulating their activity .

In Vitro Studies

Recent studies have shown that boronic acids can exhibit anti-proliferative effects against cancer cell lines. For example, compounds structurally related to 5-Carboxy-2-fluoro-3-methylphenylboronic acid have been evaluated for their activity against prostate cancer cell lines (PC-3 and LAPC-4). These studies indicated that certain derivatives demonstrated significant antiandrogenic effects, suggesting potential therapeutic applications in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to 5-Carboxy-2-fluoro-3-methylphenylboronic acid:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-3-methylphenylboronic acid | Similar fluorinated phenyl group | Different position of fluorine affecting reactivity |

| 2-Fluoro-3-methoxypyridine-4-boronic acid | Contains a pyridine ring instead of phenyl | Potentially different biological activity |

| 3-Acrylamidophenylboronic acid | Contains an acrylamide functional group | Useful in polymer applications |

The unique combination of functional groups in 5-Carboxy-2-fluoro-3-methylphenylboronic acid may provide distinct reactivity profiles compared to these similar compounds.

Case Studies

- Anti-Proliferative Activity : A study investigating the anti-proliferative effects of boronic acids on prostate cancer cell lines found that compounds with similar structures to 5-Carboxy-2-fluoro-3-methylphenylboronic acid exhibited varying levels of cytotoxicity. The most active compounds were identified as having specific substituents that enhanced their binding affinity to androgen receptors .

- Receptor Interaction : Another research focused on the interaction of boronic acids with chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses and cancer progression. The study highlighted how modifications in the boronic acid structure could lead to noncompetitive antagonism of these receptors, suggesting a pathway for developing new anti-inflammatory drugs .

特性

IUPAC Name |

4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-8-6-9(12(17)18)7-10(11(8)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXUZUPLUCKDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。